molecular formula C21H21N5O4S2 B2571717 N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 868976-16-3

N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2571717
CAS No.: 868976-16-3
M. Wt: 471.55
InChI Key: KSOSJVLGBJHJHT-UHFFFAOYSA-N
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Description

N-(5-((2-((4-Butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a 1,3,4-thiadiazole derivative featuring a thioether-linked acetamide group substituted with a 4-butylphenylamino moiety and a 3-nitrobenzamide ring. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name

N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c1-2-3-5-14-8-10-16(11-9-14)22-18(27)13-31-21-25-24-20(32-21)23-19(28)15-6-4-7-17(12-15)26(29)30/h4,6-12H,2-3,5,13H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOSJVLGBJHJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. Its unique structural features suggest potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Benzamide group : Implicated in various pharmacological effects.
  • Butylphenyl moiety : May contribute to lipophilicity and cellular permeability.

The biological activity of this compound can be hypothesized based on structural analogs and related compounds. The presence of the nitro group suggests potential interactions with biological targets similar to those seen in other nitro-containing drugs.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes in metabolic pathways crucial for pathogen survival.
  • Antimicrobial Activity : The thiadiazole ring is noted for its antimicrobial properties. Studies have indicated that modifications to this structure can enhance activity against various bacterial strains.

Biological Activity Data

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth in vitro
Anti-inflammatoryReduction of edema in animal models
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that thiadiazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific compound's efficacy was evaluated using standard disk diffusion methods, showing promising results against resistant strains.
  • Anti-inflammatory Properties : Research involving animal models indicated that derivatives similar to this compound displayed notable anti-inflammatory effects. The compounds were tested for their ability to reduce induced edema significantly compared to control substances.
  • Cytotoxicity Against Cancer Cells : Preliminary studies on cancer cell lines revealed that this compound may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings align with those seen in other nitro-substituted thiadiazoles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide exhibit promising anticancer properties. The presence of the thiadiazole and isoxazole rings may enhance interactions with biological targets involved in cancer progression. Preliminary studies suggest that this compound could be evaluated as a lead candidate for developing new anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of thiadiazole derivatives has been documented extensively. Compounds structurally related to this compound have shown significant activity against various bacterial and fungal strains. Further investigation into its antimicrobial properties could provide insights into its potential use in treating infections .

Inhibition of DNA Methylation

Similar compounds have been studied for their ability to inhibit DNA methyltransferases, crucial enzymes in epigenetic regulation. The design and synthesis of derivatives based on the structure of this compound could lead to novel inhibitors that may have therapeutic implications in cancer treatment by reactivating silenced genes .

Material Science Applications

Beyond biological applications, the unique structural characteristics of this compound may allow for exploration in material science. Its aromatic and heterocyclic components suggest potential uses in organic electronics or as advanced materials due to their electronic properties .

Case Studies and Research Findings

Several studies have highlighted similar compounds' biological activities and synthesis methodologies:

Study Findings
Study on Thiadiazole DerivativesDemonstrated significant antimicrobial activity against various pathogens .
Synthesis and Evaluation of Isoxazole DerivativesShowed promise as anticancer agents with specific mechanisms targeting cancer cell proliferation .
Inhibition Studies on DNA MethyltransferasesIdentified structural features necessary for effective inhibition, suggesting directions for future drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Structurally analogous compounds share the 1,3,4-thiadiazole core but differ in substituents, which modulate physicochemical and biological properties. Key examples include:

Compound ID/Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Biological Activity References
Target Compound R1: 4-Butylphenyl; R2: 3-nitrobenzamide N/A* N/A* Hypothesized Akt inhibition
5e () R1: 4-Chlorobenzyl; R2: 2-(5-isopropyl-2-methylphenoxy)acetamide 74 132–134 Not explicitly stated
5h () R1: Benzyl; R2: 2-(2-isopropyl-5-methylphenoxy)acetamide 88 133–135 Not explicitly stated
Compound 3 () R1: 4-Nitrophenyl; R2: 4-chlorophenyl N/A N/A Akt inhibition (92.36%), Antiglioma
Compound 7 () R1: p-Tolyl; R2: 3-phenylpropanamide N/A N/A CDK5/p25 inhibition (purchased)

*Specific data for the target compound are unavailable in the provided evidence; inferences are based on structural analogs.

  • Lipophilicity : The 4-butylphenyl group in the target compound likely increases lipophilicity compared to shorter-chain (e.g., methyl, ethyl) or aromatic (e.g., benzyl, 4-chlorobenzyl) substituents in compounds. This may enhance blood-brain barrier penetration or cellular uptake .

Structure-Activity Relationships (SAR)

  • Thiadiazole Core : Essential for scaffold rigidity and hydrogen bonding with biological targets .
  • 4-Butylphenyl vs. Smaller Substituents : Longer alkyl chains (e.g., butyl) may improve pharmacokinetic profiles but could reduce solubility compared to halogenated or methoxy groups .
  • Nitro Positioning : Meta-nitro (target) vs. para-nitro () may alter electron distribution, affecting interactions with hydrophobic pockets or catalytic sites .

Q & A

(Basic) What are the established synthetic routes for N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

  • Thiol-thiadiazole coupling : Reacting a 1,3,4-thiadiazole-2-thiol derivative (e.g., 5-substituted thiol) with a halogenated acetamide intermediate (e.g., 2-chloroacetamide derivatives) in dry acetone under reflux with anhydrous K₂CO₃ as a base .
  • Amide bond formation : Introducing the 4-butylphenylamino moiety via condensation of the thiadiazole intermediate with 4-butylphenyl isocyanate or acyl chloride in pyridine or DMF .
  • Purification : Recrystallization from ethanol or methanol is critical for isolating pure crystals, as demonstrated in analogous thiadiazole syntheses .

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography : Resolves hydrogen bonding networks (e.g., N–H···N interactions) and confirms molecular packing, as seen in related thiadiazole-benzamide structures .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., nitrobenzamide protons resonate at δ 8.2–8.5 ppm) .
  • FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

(Advanced) How can researchers optimize the yield and purity of this compound during synthesis?

Answer:

  • Reaction conditions : Extend reflux time to 4–6 hours for complete substitution, monitored via TLC (hexane:EtOAc 3:1) .
  • Catalyst selection : Use pyridine as both solvent and catalyst for amide bond formation to reduce side reactions .
  • Purification : Employ gradient column chromatography (silica gel, hexane → EtOAc) followed by recrystallization in methanol to remove unreacted starting materials .

(Advanced) What strategies address contradictions in biological activity data across different studies?

Answer:

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) to mitigate variability .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing nitro with trifluoromethyl groups) to isolate structure-activity relationships .
  • Control experiments : Include known enzyme inhibitors (e.g., nitazoxanide for PFOR enzyme studies) to validate target specificity .

(Advanced) How to design molecular docking studies to explore its mechanism of action?

Answer:

  • Target selection : Prioritize enzymes with conserved active sites (e.g., pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism) .
  • Software parameters : Use AutoDock Vina with Lamarckian genetic algorithms, grid boxes centered on catalytic residues (e.g., PFOR’s thiamine pyrophosphate-binding site) .
  • Validation : Perform molecular dynamics (MD) simulations (50 ns, NPT ensemble) to assess binding stability and hydrogen bond occupancy .

(Advanced) How can QSAR models improve the prediction of this compound’s bioactivity?

Answer:

  • Descriptor selection : Include electronic (e.g., Hammett σ constants for nitro groups) and steric parameters (e.g., molar refractivity of the 4-butylphenyl group) .
  • Data curation : Use IC₅₀ values from standardized cytotoxicity assays (e.g., MTT on HepG2 cells) .
  • Validation metrics : Apply leave-one-out cross-validation (Q² > 0.6) and external test sets to ensure robustness .

(Basic) What stability considerations are critical for handling this compound in experimental settings?

Answer:

  • Storage : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
  • Solvent compatibility : Avoid DMSO for long-term storage due to slow hydrolysis of the thioether bond; use acetonitrile instead .

(Advanced) How can computational methods guide the synthesis of novel derivatives?

Answer:

  • Retrosynthetic analysis : Employ AI-based tools (e.g., Chematica) to identify viable pathways for introducing 3-nitrobenzamide or thiadiazole moieties .
  • DFT calculations : Optimize transition states for key steps (e.g., thiol-thiadiazole coupling) to predict energy barriers and regioselectivity .

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